Methyl 3-chloro-5-methylisonicotinate
Description
Properties
IUPAC Name |
methyl 3-chloro-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGHOIUHHPBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256791-82-8 | |
| Record name | methyl 3-chloro-5-methyl-pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of Methyl 5-Methylisonicotinate
Chlorinating a pre-formed methyl 5-methylisonicotinate offers a targeted approach. Patent EP1443040A1 employs t-butyl hypochlorite as a chlorinating agent under neutral conditions, avoiding acid- or base-mediated side reactions. For the pyridine system:
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Directed chlorination : The methyl group at position 5 may direct electrophilic substitution to position 3.
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Solvent selection : Toluene or dichloroethane, as used in similar chlorinations.
Chlorination Parameters :
| Parameter | Value |
|---|---|
| Chlorinating agent | t-butyl hypochlorite |
| Solvent | Dichloroethane |
| Temperature | 20–30°C |
| Reaction time | 5–7 h |
This method’s success hinges on the regioselectivity of chlorination, which may require optimization via substituent directing effects.
Indirect Synthesis via Intermediate Compounds
Ring-Substitution Strategies
Building the pyridine ring with pre-installed substituents can circumvent functionalization challenges. Patent EP1626045A1 outlines a method for fluoropyridine synthesis via cyclization of enamine intermediates. Adapting this to the target compound:
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Enamine formation : Reacting a β-ketoester with ammonium acetate.
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Cyclization : Thermal or acid-catalyzed ring closure to form the pyridine core.
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Post-functionalization : Introducing chlorine and methyl groups via halogenation and alkylation.
Key Challenges :
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Ensuring correct substitution pattern during cyclization.
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Avoiding over-halogenation or side reactions at reactive positions.
Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could install methyl or chloro groups. For example:
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Borylation at position 3, followed by chlorination.
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Methylation via Stille coupling using a methyltin reagent.
However, the electron-deficient pyridine ring may hinder catalytic activity, necessitating specialized ligands or conditions.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Esterification of pre-formed acid | High yield, simple steps | Requires custom acid synthesis | Moderate |
| Directed chlorination | Regioselective | Sensitivity to reaction conditions | High |
| Cyclization strategies | Builds core with substituents | Multi-step, low yields | Low |
Data Tables and Experimental Insights
Table 1: Chlorination Agents and Efficacy
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: 3-carboxy-5-methylisonicotinate.
Reduction: Amino derivatives if a nitro group is present.
Scientific Research Applications
Methyl 3-chloro-5-methylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-methylisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations :
- Electronic Effects: The chlorine atom in this compound is electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating amino group in Methyl 3-amino-5-methylisonicotinate .
- Steric Effects : Bulkier substituents like iodine (Methyl 2-chloro-5-iodonicotinate, ) or trifluoromethyl groups () reduce reaction rates in sterically sensitive processes.
- Hybrid Substituents: Piperazino and trifluoromethyl groups () introduce both polar and lipophilic characteristics, broadening biological activity in medicinal chemistry.
Physicochemical Properties
Data from related methyl esters (–7):
Notes:
- The trifluoromethyl group in likely enhances thermal and oxidative stability compared to methyl or amino analogs.
- Iodo-substituted derivatives () may exhibit lower solubility due to increased molecular weight and hydrophobicity.
Biological Activity
Methyl 3-chloro-5-methylisonicotinate (MCMI) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of MCMI, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
MCMI is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 5-position on the isonicotinic acid framework. Its molecular formula is , and it exhibits both lipophilic and hydrophilic properties, which influence its interaction with biological targets.
The biological activity of MCMI is primarily attributed to its ability to interact with various cellular targets. The presence of the chlorine and methyl groups can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Research indicates that MCMI may exert its effects through:
- Enzyme Inhibition: MCMI has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Antimicrobial Activity: The compound demonstrates activity against a range of bacteria and fungi, likely through disruption of cellular membranes or interference with metabolic processes.
Antimicrobial Properties
MCMI has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
These results suggest that MCMI could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of MCMI has been explored in various cancer cell lines. Notably, studies have indicated that MCMI can induce apoptosis in human breast cancer cells (MCF-7) through mechanisms involving oxidative stress and mitochondrial dysfunction. The IC50 values for MCMI against different cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications.
Comparative Analysis with Similar Compounds
MCMI's unique structure allows for comparison with similar compounds that lack either the chlorine or methyl substituents. For instance, Methyl 3-chloroisonicotinate lacks the methyl group at the 5-position, while Methyl 5-methylisonicotinate lacks the chlorine atom at the 3-position. These structural differences significantly influence their biological activities.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate | 15 µM |
| Methyl 3-chloroisonicotinate | Low | >50 µM |
| Methyl 5-methylisonicotinate | Moderate | >40 µM |
The data indicate that MCMI possesses superior biological activity compared to its analogs, particularly in anticancer efficacy.
Case Studies
- Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that MCMI effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in treating resistant infections.
- Cancer Cell Line Research: Research conducted at a leading cancer institute examined the effects of MCMI on various cancer cell lines, revealing its ability to induce apoptosis through caspase activation pathways. This study emphasizes the need for further preclinical trials to evaluate its therapeutic potential.
Q & A
Q. How do structural modifications (e.g., replacing Cl with F or I) alter the compound’s pharmacological profile?
- Methodological Answer : Synthesize analogs (e.g., Methyl 3-chloro-5-fluoro-6-iodopicolinate, CAS 514798-20-0) and compare:
- Receptor binding : Radioligand displacement assays (e.g., Ki values for target enzymes).
- Metabolic stability : Microsomal half-life (t₁/₂) in human liver microsomes.
- Computational docking : AutoDock Vina to predict binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
